TCS 1102

Description

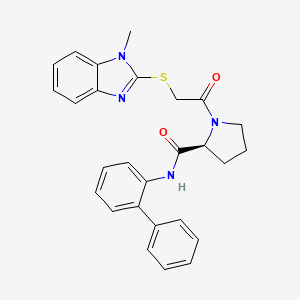

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGRVXJEMSEQY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of TCS 1102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 1102 is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2][3][4] This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. Its ability to competitively bind to and inhibit the activity of both orexin receptors makes it a valuable tool for investigating the physiological roles of the orexin system and a potential therapeutic agent for disorders involving orexin signaling, such as insomnia and anxiety. The compound exhibits excellent blood-brain barrier penetrability, allowing for effective central nervous system engagement.

Core Mechanism: Dual Orexin Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the two known orexin receptors, OX1R and OX2R. Orexin A and Orexin B, the endogenous neuropeptide ligands, bind to these G-protein coupled receptors to modulate various physiological processes, including wakefulness, appetite, and stress responses. This compound exerts its effects by binding to these receptors, thereby preventing the binding of endogenous orexins and inhibiting downstream signaling.

Binding Affinity

This compound exhibits high affinity for both orexin receptors, with a notable preference for OX2R. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors.

| Receptor | Ki (nM) |

| Orexin 1 (OX1R) | 3 |

| Orexin 2 (OX2R) | 0.2 |

This data demonstrates the high-affinity binding of this compound to both orexin receptors, with approximately 15-fold higher selectivity for OX2R.

Signaling Pathways Modulated by this compound

Orexin receptors are coupled to different G-proteins and activate distinct downstream signaling cascades. By antagonizing these receptors, this compound effectively inhibits these pathways.

-

OX1R: Primarily couples through Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).

-

OX2R: Can couple through both Gq/11 and Gi/o proteins. The Gq/11 coupling leads to the same PLC-mediated pathway as OX1R. The Gi/o coupling results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The antagonistic action of this compound blocks these signaling events upon orexin stimulation.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Ki Determination

This protocol is a standard method to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for OX1R and OX2R.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

-

Radioligand: [3H]-TCS 1102 or another suitable radiolabeled orexin receptor antagonist.

-

Non-specific binding control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., suvorexant).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

This compound at various concentrations.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound in the assay buffer. For determining non-specific binding, replace this compound with the non-specific binding control.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of OX1R and Gq/11-coupled OX2R activation.

Objective: To assess the functional antagonist activity of this compound at orexin receptors.

Materials:

-

CHO cells stably expressing either human OX1R or OX2R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Orexin A or Orexin B as the agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the orexin agonist (typically the EC80 concentration) into the wells. Immediately begin kinetic measurement of the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Pharmacological Effects

The antagonist activity of this compound at orexin receptors translates into observable physiological effects in vivo.

Inhibition of Locomotion and Feeding Behavior

-

Locomotion: Administration of this compound has been shown to inhibit locomotion in rats, an effect consistent with the role of the orexin system in promoting arousal and physical activity.

-

Feeding: this compound can block orexin-A-mediated increases in feeding behavior, highlighting the involvement of orexin signaling in appetite regulation.

Anxiolytic Effects

In rodent models, this compound has demonstrated anxiolytic properties. Intraperitoneal administration of this compound has been found to decrease fear and anxiety in rats exposed to stressful situations, such as footshock.

| In Vivo Effect | Species | Dosage | Outcome |

| Locomotion Inhibition | Rat | 15, 50, 100 mg/kg (i.p.) | Dose-dependent inhibition of locomotion |

| Decreased Fear and Anxiety | Rat | 10, 20 mg/kg (i.p.) | Reduction in fear and anxiety responses after footshock |

Conclusion

This compound is a potent dual orexin receptor antagonist with a well-characterized mechanism of action. Its high affinity for both OX1R and OX2R, coupled with its ability to penetrate the blood-brain barrier, allows for the effective inhibition of orexin-mediated signaling in the central nervous system. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and similar compounds. The in vivo effects on locomotion, feeding, and anxiety underscore the therapeutic potential of targeting the orexin system with antagonists like this compound for a range of neurological and psychiatric disorders.

References

In-Depth Technical Guide: TCS 1102 as a Dual Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 1102 is a potent, non-peptidic dual orexin receptor antagonist (DORA) with high affinity for both the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Developed as a valuable tool for preclinical research, this compound has been instrumental in elucidating the physiological roles of the orexin system, which is critically involved in regulating sleep-wake cycles, feeding behavior, and reward pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Core Compound Properties

This compound, with the chemical name N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide, is a well-characterized small molecule antagonist of the orexin receptors.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[1,1'-Biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl-2-pyrrolidinedicarboxamide | [1] |

| Molecular Formula | C27H26N4O2S | [1] |

| Molecular Weight | 470.59 g/mol | [1] |

| CAS Number | 916141-36-1 | [1] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at room temperature |

Mechanism of Action: Dual Orexin Receptor Antagonism

This compound functions as a competitive antagonist at both OX1R and OX2R, thereby blocking the downstream signaling initiated by the endogenous orexin peptides, orexin-A and orexin-B. The orexin system is a key regulator of arousal, and its antagonism by compounds like this compound leads to a suppression of wakefulness and promotion of sleep.

The orexin receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq/11, Gi/o, and Gs, leading to the activation of diverse intracellular signaling cascades. The primary signaling pathway for orexin receptors involves coupling to Gq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately modulate neuronal excitability. Orexin receptor activation can also influence cyclic adenosine monophosphate (cAMP) levels and activate the extracellular signal-regulated kinase (ERK) pathway. By competitively binding to the orexin receptors, this compound prevents these downstream signaling events.

Quantitative In Vitro Pharmacology

The antagonist activity of this compound at orexin receptors has been quantified through various in vitro assays. The binding affinities (Ki) and functional potencies (IC50) are summarized below.

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| Binding Affinity (Ki) | 3 nM | 0.2 nM | |

| Functional Antagonism (IC50) | 4 nM | 17 nM |

Note: IC50 values are from a study by Dong et al. (2015) as cited in a secondary source and may vary depending on the specific functional assay conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize dual orexin receptor antagonists like this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a representative method for determining the binding affinity (Ki) of a test compound for the orexin receptors.

Materials:

-

Cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [¹²⁵I]-Orexin-A or a suitable tritiated antagonist)

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target orexin receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled orexin ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (for Functional Antagonism)

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to block orexin-A-induced intracellular calcium mobilization.

Materials:

-

Cell lines stably expressing human OX1R or OX2R (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

This compound or other test compounds

-

Orexin-A

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well plates and allow them to adhere and grow overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

-

-

Antagonist Addition:

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Addition and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of orexin-A (typically the EC80 concentration) into the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the orexin-A-induced calcium response.

-

In Vivo Pharmacology

This compound is brain penetrant and has demonstrated efficacy in various in vivo models.

Inhibition of Orexin-Induced Locomotion

In vivo studies have shown that this compound can inhibit locomotion induced by the administration of orexin-B. This effect is consistent with the role of the orexin system in promoting arousal and physical activity.

Blockade of Orexin-Induced Feeding Behavior

This compound has also been shown to block the increase in feeding behavior mediated by orexin-A. This highlights the involvement of the orexin system in the regulation of appetite and food-seeking behavior.

Representative In Vivo Experimental Protocol: Locomotor Activity

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

This compound

-

Orexin-B

-

Vehicle for drug administration (e.g., DMSO, PEG300, Tween-80 in saline)

-

Locomotor activity chambers equipped with infrared beams.

Procedure:

-

Acclimatization:

-

Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the orexin challenge.

-

At the appropriate time, administer orexin-B or vehicle via intracerebroventricular (i.c.v.) injection.

-

-

Locomotor Activity Recording:

-

Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Quantify the locomotor activity data and compare the effects of this compound treatment to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

-

Conclusion

This compound is a potent and valuable pharmacological tool for investigating the complex roles of the orexin system. Its dual antagonism of both OX1 and OX2 receptors, coupled with its brain penetrability, makes it suitable for a wide range of in vitro and in vivo studies. The detailed protocols and compiled data in this guide are intended to support researchers in the effective utilization of this compound to advance our understanding of orexin-mediated physiological processes and to explore the therapeutic potential of orexin receptor antagonism. explore the therapeutic potential of orexin receptor antagonism.

References

Technical Guide: TCS 1102 and its Interaction with Orexin Receptors OX1 and OX2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and pharmacological properties of TCS 1102, a potent dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. This document details its binding affinities (Ki values), the experimental protocols used for their determination, and the associated signaling pathways of the orexin receptors.

Quantitative Data: Binding Affinity of this compound

This compound exhibits high affinity for both OX1 and OX2 receptors, acting as a dual antagonist. The inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand, are summarized below. These values indicate a higher potency for the OX2 receptor.

| Antagonist | Receptor | Ki Value (nM) |

| This compound | OX1 | 3 |

| This compound | OX2 | 0.2 |

Data sourced from multiple consistent biochemical assays.[1][2][3][4][5]

Experimental Protocols

The determination of the binding affinity and functional antagonism of compounds like this compound typically involves two key in vitro assays: radioligand binding assays and functional assays such as calcium mobilization assays. The Ki values presented above were determined using radioligand binding assays as described in the foundational research by Bergman et al. (2008). A detailed, representative protocol for a functional assay that measures the antagonist's effect on receptor activation is provided below.

Radioligand Competition Binding Assay (General Protocol)

This method is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the OX1 and OX2 receptors (IC50), from which the Ki value is calculated.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

-

Radioligand: A high-affinity radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin A).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically contains HEPES, MgCl₂, CaCl₂, and a protease inhibitor like bacitracin.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation Mixture Preparation: In duplicate, prepare tubes containing a fixed concentration of the radioligand, the cell membranes expressing the target receptor, and varying concentrations of the unlabeled test compound (this compound).

-

Total and Non-specific Binding: Include control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of an unlabeled standard orexin antagonist).

-

Incubation: Incubate the mixtures for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of orexin receptors, which are Gq-coupled.

Objective: To determine the concentration of this compound required to inhibit the calcium flux induced by an orexin agonist.

Materials:

-

Cells: CHO cells stably expressing either the human OX1 or OX2 receptor.

-

Culture Medium: Ham's F-12 with L-Glutamine, supplemented with G418, penicillin, streptomycin, and fetal calf serum (FCS).

-

Assay Plates: 384-well black, clear-bottom sterile plates.

-

Agonist: Human orexin-A.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing HEPES, 0.1% bovine serum albumin (BSA), and probenecid.

-

Calcium-sensitive dye: Fluo-4 AM.

-

Fluorescent Imaging Plate Reader (FLIPR): To measure changes in intracellular calcium.

Procedure:

-

Cell Plating: Seed the CHO cells expressing the target receptor into the 384-well plates and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM dye loading solution for approximately 60 minutes at 37°C.

-

Compound Addition: Within the FLIPR instrument, add varying concentrations of the test compound (this compound) to the wells and incubate for a short period (e.g., 5 minutes).

-

Agonist Stimulation: Add a fixed concentration of the orexin-A agonist to the wells to stimulate the receptors.

-

Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity in each well at short intervals to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence is measured, and the inhibitory effect of this compound is calculated relative to the response of the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascades of the OX1 and OX2 receptors and the workflow of the experimental assays used to characterize antagonists like this compound.

Caption: OX1 Receptor Signaling Pathway.

Caption: OX2 Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

TCS 1102: A Technical Guide on Brain Penetrability and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 1102 is a potent dual orexin receptor antagonist, demonstrating high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors. Its ability to cross the blood-brain barrier and its oral bioavailability are critical parameters for its therapeutic potential in neurological disorders. This technical guide provides a comprehensive overview of the available data on the brain penetrability and bioavailability of this compound, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction

This compound is a well-established tool compound in neuroscience research for studying the roles of the orexin system in sleep, wakefulness, and other physiological processes. Its efficacy in preclinical models is largely dependent on its pharmacokinetic properties, specifically its ability to reach its target receptors in the central nervous system (CNS) after systemic administration. This document synthesizes the available information regarding the brain penetrability and bioavailability of this compound in rats, providing a core resource for researchers designing and interpreting studies involving this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative parameters related to the brain penetrability and bioavailability of this compound in rats.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Ki (nM) |

| Orexin 1 (OX1) | 3 |

| Orexin 2 (OX2) | 0.2 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Brain Penetrability and Bioavailability in Rats

| Parameter | Value | Species | Route of Administration |

| Brain Penetrability | Excellent | Rat | Not Specified |

| Bioavailability | Moderate | Rat | Oral |

| Brain Concentration | 2370 nM | Rat | Not Specified |

| Plasma Concentration | 3500 nM | Rat | Not Specified |

| CSF Concentration | 43 nM | Rat | Not Specified |

Note: The specific quantitative values for "excellent" brain penetrability (e.g., brain-to-plasma ratio) and "moderate" bioavailability (e.g., percentage) are not consistently reported in publicly available peer-reviewed literature. The concentration values are provided by a commercial vendor and should be interpreted with caution as they lack the full experimental context and peer-review validation[1].

Experimental Protocols

The following sections describe generalized experimental methodologies for assessing brain penetrability and oral bioavailability in rats. These protocols are based on standard practices in preclinical drug development and provide a framework for studies involving compounds like this compound.

Assessment of Brain Penetrability

The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key metrics for quantifying brain penetrability.

Experimental Workflow for Brain Penetrability Assessment

Caption: Workflow for determining the brain penetrability of a compound in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: this compound is administered systemically, typically via intravenous (IV) or intraperitoneal (IP) injection, at a defined dose.

-

Sample Collection: At predetermined time points after administration, blood samples are collected (e.g., via tail vein or cardiac puncture). Following blood collection, animals are euthanized, and brains are rapidly excised and rinsed.

-

Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is weighed and homogenized in a suitable buffer.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain and Cplasma is the concentration in plasma.

-

To determine the unbound concentration ratio (Kp,uu), the fractions of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) are measured, typically using equilibrium dialysis.

-

Kp,uu is then calculated as: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

-

Assessment of Oral Bioavailability

Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

Experimental Workflow for Oral Bioavailability Assessment

Caption: Workflow for determining the oral bioavailability of a compound in rats.

Methodology:

-

Animal Model: As with brain penetrability studies, male Sprague-Dawley or Wistar rats are typically used. Animals are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.

-

Study Design: A crossover design is often preferred, where the same group of animals receives both the intravenous (IV) and oral (PO) formulations of this compound in separate study periods with a washout period in between. Alternatively, a parallel group design can be used.

-

Drug Administration:

-

Intravenous (IV): A known dose of this compound is administered as a bolus injection or short infusion directly into the systemic circulation.

-

Oral (PO): A known dose of this compound, formulated in a suitable vehicle, is administered via oral gavage.

-

-

Sample Collection: Serial blood samples are collected at multiple time points after both IV and PO administration to characterize the plasma concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Data Analysis:

-

The Area Under the Plasma Concentration-Time Curve (AUC) is calculated for both the IV (AUCIV) and PO (AUCPO) routes from time zero to the last measurable concentration point.

-

The absolute oral bioavailability (F) is calculated as a percentage: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Orexin Receptor Signaling Pathway

This compound exerts its effects by antagonizing the action of orexin-A and orexin-B at their receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of orexin receptors and the antagonistic action of this compound.

Conclusion

This compound is a valuable research tool characterized by its potent dual antagonism of orexin receptors, excellent brain penetrability, and moderate oral bioavailability in rats. While qualitative descriptions are widely available, detailed and peer-reviewed quantitative pharmacokinetic data remain less accessible. The standardized protocols provided in this guide offer a robust framework for conducting and interpreting studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound and other novel orexin receptor modulators. A thorough understanding of these parameters is essential for the successful translation of preclinical findings to potential therapeutic applications.

References

The Role of TCS 1102 in Elucidating Orexin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including wakefulness, appetite, and reward processing. Dysregulation of orexin signaling has been implicated in a range of neurological disorders, making it a key target for therapeutic intervention. Pharmacological tools that can selectively modulate orexin receptor activity are indispensable for dissecting the complexities of this system. TCS 1102 has emerged as a potent and valuable research tool for these investigations. This technical guide provides an in-depth overview of the role of this compound in studying orexin signaling, with a focus on its pharmacological properties, experimental applications, and the methodologies employed.

Mechanism of Action and Pharmacological Profile of this compound

This compound is a potent, dual antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3][4][5] Its high affinity for both receptor subtypes allows for the comprehensive blockade of orexin signaling, making it an ideal tool to investigate the overall physiological roles of the orexin system. The compound exhibits excellent blood-brain barrier penetrability, a crucial characteristic for in vivo studies targeting central orexin pathways.

Quantitative Data: Binding Affinities and Potency

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Receptor | Value | Species | Reference |

| Ki | OX1 | 3 nM | Human | |

| OX2 | 0.2 nM | Human | ||

| IC50 | Orexin-A induced Ca2+ response | Not explicitly stated, but 10 µM inhibits responses in CHO-hOX2 cells | Human |

Orexin Signaling Pathways

Orexin receptors are coupled to multiple G proteins, primarily Gq, Gi, and Gs, leading to the activation of diverse downstream signaling cascades. The primary and best-characterized pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is a hallmark of orexin receptor activation and is a common endpoint for in vitro functional assays. Furthermore, orexin receptor activation can modulate the activity of various ion channels and other signaling molecules, including extracellular signal-regulated kinase (ERK).

Experimental Protocols Utilizing this compound

This compound is a versatile tool employed in a variety of experimental paradigms to probe the function of the orexin system. Below are detailed methodologies for key experiments where this compound is commonly used.

In Vitro Functional Assays

This assay measures changes in intracellular calcium concentration in response to orexin receptor activation and its blockade by this compound.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human OX1R or OX2R.

-

Methodology:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., Hank's Balanced Salt Solution with HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the agonist (Orexin-A or Orexin-B) at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Procedure:

-

Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

-

Add the orexin agonist to all wells.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values can be calculated by fitting the data to a dose-response curve. A 10 µM concentration of this compound has been shown to inhibit Ca2+ responses to Orexin A in CHO-hOX2 cells.

-

In Vivo Behavioral Assays

This compound's ability to cross the blood-brain barrier makes it suitable for investigating the role of orexin signaling in complex behaviors in animal models.

This paradigm assesses the role of the orexin system in fear and anxiety.

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Drug Preparation and Administration: Dissolve this compound in a vehicle such as 60% dimethyl sulfoxide (DMSO) in saline. Administer via intraperitoneal (i.p.) injection at doses ranging from 10 to 20 mg/kg.

-

Methodology:

-

Conditioning Phase: Place the rat in a conditioning chamber. After a period of habituation, deliver an unconditioned stimulus (US), such as a mild footshock, paired with a conditioned stimulus (CS), which can be the context of the chamber itself.

-

Testing Phase: On a subsequent day, re-expose the rat to the conditioning chamber (the CS) without the US.

-

Behavioral Measurement: The primary measure of fear is "freezing" behavior, defined as the complete absence of movement except for respiration. The duration of freezing is quantified using automated software or by a trained observer.

-

Experimental Design: A typical design includes a vehicle-treated control group and one or more groups treated with different doses of this compound administered prior to the testing phase to assess its effect on the expression of conditioned fear. Systemic injection of this compound (10 mg/kg, i.p.) in rats has been shown to decrease fear and anxiety in response to acute episodes of stress.

-

-

Quantitative Data from a Representative Study:

-

TCS-1102 (10 and 20 mg/kg, i.p.) was found to decrease fear and anxiety in rats 14 days after exposure to footshock.

-

This model is used to study the role of the orexin system in the rewarding and reinforcing properties of drugs of abuse.

-

Animals: Adult male rats with indwelling intravenous catheters.

-

Drug Preparation and Administration: For intracerebroventricular (i.c.v.) administration, dissolve this compound in a suitable vehicle.

-

Methodology:

-

Acquisition Phase: Train rats to self-administer nicotine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of nicotine.

-

Testing Phase: Once stable responding is established, administer this compound (e.g., i.c.v.) prior to the self-administration session.

-

Behavioral Measurement: The number of active lever presses (resulting in nicotine infusion) and inactive lever presses (no consequence) are recorded. A reduction in active lever pressing following this compound administration would suggest that orexin signaling is involved in nicotine reward.

-

-

Quantitative Data from a Representative Study:

-

In one study, intracerebroventricular microinjections of 1, 3, or 10 μg of this compound had no effect on 1-hour operant intravenous self-administration of nicotine in rats.

-

Electrophysiology

Electrophysiological techniques are used to directly measure the effects of this compound on the electrical activity of neurons.

This technique is used to investigate the influence of the orexin system on the activity of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.

-

Animals: Anesthetized rats.

-

Drug Preparation and Administration: For systemic administration, dissolve this compound in a vehicle like 60% DMSO in saline and administer i.p. at a dose of 10 mg/kg. For intracranial microinjections, dissolve this compound in a suitable vehicle for direct infusion into a specific brain region.

-

Methodology:

-

Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. A craniotomy is performed over the VTA.

-

Recording: A recording electrode is lowered into the VTA to record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).

-

Drug Application: After a stable baseline firing rate is established, this compound is administered either systemically (i.p.) or locally via microinjection.

-

Data Analysis: The firing rate and pattern of dopamine neurons are analyzed before and after drug administration to determine the effect of blocking orexin receptors.

-

-

Quantitative Data from a Representative Study:

-

In a rodent model of schizophrenia, systemic administration of this compound (10 mg/kg, i.p.) restored normal VTA dopamine system function. The average firing rate of VTA dopamine neurons in MAM-treated rats was significantly decreased by this compound administration.

-

References

- 1. The dual orexin receptor antagonist TCS1102 does not affect reinstatement of nicotine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - TCS1102 has no effect on nicotine self-administration. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

Preclinical Research Applications of TCS 1102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 1102 is a potent and selective dual orexin receptor antagonist (DORA) that has garnered significant interest in preclinical research.[1][2][3][4][5] Orexin-A and orexin-B are neuropeptides that regulate several key physiological functions, including wakefulness, feeding behavior, and reward pathways, by activating the G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By antagonizing these receptors, this compound provides a valuable pharmacological tool to investigate the role of the orexin system in various physiological and pathological processes. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at both OX1 and OX2 receptors. It exhibits a higher affinity for the OX2 receptor compared to the OX1 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of orexin-A and orexin-B to their receptors. The compound is characterized by its ability to penetrate the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| Orexin 1 (OX1R) | 3 |

| Orexin 2 (OX2R) | 0.2 |

Data sourced from multiple suppliers and publications.

Table 2: In Vivo Efficacy and Dosing

| Species | Assay | Route of Administration | Dose Range | Observed Effect |

| Rat | Locomotion Inhibition | Intraperitoneal (i.p.) | 15, 50, 100 mg/kg | Dose-dependent inhibition of locomotion. |

| Rat | Fear and Anxiety | Intraperitoneal (i.p.) | 10, 20 mg/kg | Decreased fear and anxiety responses after footshock. |

| Rat | Feeding Behavior | - | - | Blocks orexin-A mediated increases in feeding. |

| Rat | Nicotine Seeking | Intracerebroventricular (i.c.v.) | 10, 30 µg | Did not affect reinstatement of nicotine-seeking. |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Weight | 470.59 g/mol |

| Formula | C27H26N4O2S |

| Solubility in DMSO | Up to 100 mM |

| Solubility in Ethanol | Up to 100 mM |

Data sourced from multiple suppliers.

Signaling Pathways

This compound exerts its effects by blocking the intricate signaling pathways initiated by orexin receptor activation. Orexin receptors are known to couple to multiple G-protein subtypes, leading to a variety of downstream cellular responses. The diagram below illustrates the primary signaling cascades inhibited by this compound.

Caption: Orexin receptor signaling pathways inhibited by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies where this compound is utilized.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is fundamental for confirming the antagonist activity of this compound at orexin receptors in a cellular context.

-

Objective: To measure the ability of this compound to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing orexin receptors.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R (CHO-hOX1 or CHO-hOX2).

-

Methodology Overview:

-

Cell Plating: Plate CHO-hOX1 or CHO-hOX2 cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for approximately 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the agonist, orexin-A.

-

Antagonist Incubation: Add the different concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or similar instrument). Measure the baseline fluorescence, then add a fixed concentration of orexin-A (typically at its EC80) to all wells. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon orexin-A addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Workflow for an in vitro calcium mobilization assay.

In Vivo: Locomotor Activity Assessment

This behavioral assay is used to assess the effect of this compound on spontaneous or orexin-induced locomotion in rodents.

-

Objective: To determine if this compound can reduce locomotor activity, which is a proxy for its potential sedative or wake-suppressing effects.

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Methodology Overview:

-

Acclimation: Habituate the rats to the testing environment (e.g., open-field arenas equipped with infrared beams to automatically track movement) for a period of time (e.g., 60 minutes) on several days prior to the experiment.

-

Drug Administration: On the test day, administer this compound or vehicle via intraperitoneal (i.p.) injection. Doses can range from 10 to 100 mg/kg.

-

Locomotion Recording: Immediately after injection, place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 1-2 hours).

-

Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in movement indicates a sedative-like effect of the compound.

-

In Vivo: Fear and Anxiety Models (e.g., Fear Conditioning)

These models are employed to investigate the role of the orexin system in fear and anxiety and to test the anxiolytic potential of this compound.

-

Objective: To evaluate the effect of this compound on the acquisition, expression, or extinction of conditioned fear.

-

Animals: Adult male rats.

-

Methodology Overview:

-

Conditioning Phase: Place a rat in a conditioning chamber. After a brief exploration period, present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild footshock. Repeat this pairing several times.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle before the conditioning phase (to test effects on acquisition) or before the testing phase (to test effects on expression).

-

Testing Phase (Contextual and Cued Fear):

-

Contextual Test: 24 hours after conditioning, place the rat back into the same chamber and measure freezing behavior (a species-specific fear response) for a period of time in the absence of the CS or US.

-

Cued Test: At a later time, place the rat in a novel context and present the CS (the tone) without the US. Measure freezing behavior before, during, and after the tone presentation.

-

-

Data Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups. A reduction in freezing suggests an anxiolytic-like effect.

-

Conclusion

This compound is a critical research tool for elucidating the multifaceted roles of the orexin system. Its high potency, dual-receptor antagonism, and brain penetrance make it suitable for a wide range of in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust experiments aimed at further understanding the therapeutic potential of orexin receptor modulation in areas such as sleep disorders, anxiety, and addiction.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

The Orexin System and Wakefulness: A Technical Overview of the Dual Orexin Receptor Antagonist TCS 1102

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), has revolutionized our understanding of sleep-wake regulation. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain to promote and sustain wakefulness. Dysregulation of this system is implicated in sleep disorders, most notably narcolepsy, which is characterized by excessive daytime sleepiness and cataplexy. Consequently, antagonism of orexin receptors has emerged as a key therapeutic strategy for the treatment of insomnia. This technical guide provides an in-depth overview of TCS 1102, a potent dual orexin receptor antagonist (DORA), and its effects on sleep and wakefulness, placed within the broader context of orexin system modulation. While specific quantitative sleep data for this compound is limited in publicly available literature, this guide will leverage data from other well-characterized DORAs to illustrate the expected pharmacodynamic effects.

This compound: A Potent Dual Orexin Receptor Antagonist

This compound is a high-affinity, non-selective antagonist for both OX1R and OX2R. Its potent antagonism makes it a valuable tool for investigating the physiological roles of the orexin system.

| Property | Value | Reference |

| Ki for OX1R | 3 nM | [1][2] |

| Ki for OX2R | 0.2 nM | [1][2] |

| Brain Penetrance | Yes | [2] |

Table 1: Pharmacological Properties of this compound

The Orexin Signaling Pathway in Sleep-Wake Regulation

The orexin system is a critical regulator of arousal and the stabilization of wakefulness. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which in turn activate OX1 and OX2 receptors located on various wake-promoting monoaminergic and cholinergic neuron populations in the brainstem and hypothalamus. This activation leads to the release of wake-promoting neurotransmitters such as norepinephrine, dopamine, serotonin, histamine, and acetylcholine, ultimately resulting in cortical arousal and the maintenance of a wakeful state.

Dual orexin receptor antagonists like this compound competitively bind to and block both OX1 and OX2 receptors. This inhibition prevents the binding of endogenous orexins, thereby reducing the downstream signaling that promotes wakefulness and allowing sleep-promoting pathways to dominate.

Expected Effects of this compound on Sleep and Wakefulness

The following tables summarize the effects of other DORAs on sleep parameters, which can be considered indicative of the potential effects of this compound.

| Compound | Species | Dose | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |

| Suvorexant | Rat | 10 mg/kg | ↓ | ↑ | ↑ | |

| 30 mg/kg | ↓↓ | ↑↑ | ↑↑ | |||

| 100 mg/kg | ↓↓↓ | ↑↑↑ | ↑↑↑ | |||

| Almorexant | Human | 200 mg | ↓ | ↑ | ↑ | |

| 400 mg | ↓↓ | ↑↑ | ↑↑ | |||

| Lemborexant | Human | 5 mg | ↓ | ↑ | ↑ | |

| 10 mg | ↓↓ | ↑↑ | ↑↑ |

Table 2: Preclinical and Clinical Effects of Representative DORAs on Sleep Architecture.

| Parameter | Suvorexant (40 mg) | Almorexant (400 mg) | Placebo |

| Sleep Efficiency (%) | 81.3 | 79.4 | 65.0 |

| Latency to Persistent Sleep (min) | 33.6 | 42.0 | 60.0 |

| Wake After Sleep Onset (min) | 45.0 | 30.0 | 84.0 |

Table 3: Quantitative Effects of DORAs on Key Sleep Parameters in Humans with Insomnia.

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the effects of a DORA, such as this compound, on sleep and wakefulness in a rodent model.

Animal Model and Surgical Implantation

-

Species: Male Wistar rats (250-300g) are commonly used.

-

Housing: Animals are individually housed in transparent recording cages within a sound-attenuated, temperature-controlled chamber with a 12:12 hour light/dark cycle. Food and water are available ad libitum.

-

Surgical Procedure:

-

Animals are anesthetized with isoflurane.

-

For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.

-

For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal muscles.

-

All electrodes are connected to a head-mounted pedestal, which is secured to the skull with dental cement.

-

Animals are allowed a recovery period of at least 7 days post-surgery.

-

Polysomnographic Recording and Analysis

-

Acclimation: Animals are habituated to the recording cables and environment for at least 48 hours prior to the start of the experiment.

-

Drug Administration: this compound or vehicle is administered at the beginning of the dark (active) phase. Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes of administration.

-

Data Acquisition: EEG and EMG signals are continuously recorded for 24 hours post-dosing using a data acquisition system.

-

Sleep Scoring: The recorded data is scored in 10-second epochs as either wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

-

Wake: Low-amplitude, high-frequency EEG; high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta) EEG; low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (lowest EMG activity).

-

-

Data Analysis: The total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts are calculated and compared between the this compound and vehicle-treated groups.

Conclusion

This compound is a potent dual orexin receptor antagonist with high affinity for both OX1 and OX2 receptors. By blocking the wake-promoting signals of the endogenous orexin system, DORAs like this compound represent a targeted and effective therapeutic approach for the treatment of insomnia. While specific, quantitative sleep data for this compound are not extensively available in the public domain, the wealth of data from other DORAs strongly suggests that this compound will effectively promote sleep by reducing sleep onset latency and increasing both NREM and REM sleep. Further preclinical and clinical studies are warranted to fully characterize the sleep-modulating profile of this compound and its potential as a novel therapeutic for sleep disorders.

References

Investigating Feeding Behavior with TCS 1102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of TCS 1102, a potent dual orexin receptor antagonist, in the investigation of feeding behavior. Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating appetite and wakefulness. By blocking the action of these peptides at their receptors, this compound provides a powerful tool to dissect the complex neural circuits governing food intake and energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in rodent models, and a summary of its effects on feeding behavior.

Mechanism of Action: Antagonism of Orexin Receptors

This compound is a potent and selective antagonist for both orexin 1 (OX1) and orexin 2 (OX2) receptors, with Ki values of 3 nM and 0.2 nM, respectively.[1][2] Orexin receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous ligands orexin-A and orexin-B. This activation initiates a downstream signaling cascade that ultimately influences neuronal excitability and behavior, including the promotion of food seeking and consumption.

The binding of orexin-A or orexin-B to their receptors typically leads to the activation of Gq, Gs, and Gi proteins. This results in the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. This compound competitively binds to the orexin receptors, preventing the binding of orexin-A and orexin-B and thereby inhibiting this downstream signaling cascade. This blockade of orexin signaling is the fundamental mechanism by which this compound modulates feeding behavior.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on feeding behavior in rats. These are based on established methodologies and can be adapted for specific research questions.

Orexin-A Induced Food Self-Administration

This protocol is designed to assess the ability of this compound to block the increase in motivation for food reward induced by orexin-A.[1]

Animals: Male Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted.

Apparatus: Standard operant conditioning chambers equipped with a nose-poke operandum and a pellet dispenser that delivers 45 mg food pellets.

Procedure:

-

Habituation and Training:

-

Rats are food restricted to 85-90% of their free-feeding body weight.

-

They are trained to self-administer food pellets on a fixed-ratio 1 (FR1) schedule, where one nose poke results in the delivery of one food pellet.

-

Training sessions are conducted daily until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of pellets earned over three consecutive days).

-

-

Surgical Implantation of Intracerebroventricular (i.c.v.) Cannula:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted into the lateral ventricle.

-

Animals are allowed to recover for at least one week post-surgery.

-

-

Drug Preparation and Administration:

-

Orexin-A Solution: Dissolve orexin-A in sterile 0.9% saline to a final concentration of 0.5 μg/μL.

-

This compound Solution: Dissolve this compound in a vehicle solution (e.g., 20% Vitamin E-TPGS) to a final concentration of 6 μg/μL.

-

Administration: On the test day, rats receive an i.c.v. microinjection of the vehicle or this compound solution (5 μL) followed 5 minutes later by an i.c.v. microinjection of saline or orexin-A solution (5 μL). The total infusion volume is 10 μL, delivered over 2 minutes.

-

-

Testing:

-

Immediately after the second injection, rats are placed in the operant chambers for a test session (e.g., 1 hour).

-

The number of active nose pokes and pellets earned are recorded.

-

Data Presentation

The following tables summarize the key findings on the effects of this compound on feeding behavior.

Effect of this compound on Orexin-A Induced Food Self-Administration

This table presents data from a study investigating the ability of this compound to block the motivational effects of orexin-A on food-reinforced behavior.

| Treatment Group | Dose (i.c.v.) | Mean Magazine Entries (± SEM) | Statistical Significance (vs. Orexin-A/Vehicle) |

| Saline | - | Baseline | - |

| Orexin-A / Vehicle | 2.5 µg Orexin-A | Increased | - |

| Orexin-A / this compound | 2.5 µg Orexin-A + 30 µg this compound | Significantly Reduced | p < 0.05 |

Note: "Increased" and "Significantly Reduced" are qualitative descriptions from the source. The study reported a significant difference in the number of magazine entries between the Orexin-A/Vehicle and Orexin-A/TCS 1102 groups, demonstrating that this compound abolished the orexin-A-induced increase in food self-administration.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the orexin system in the regulation of feeding behavior. Its potency and dual antagonism of both OX1 and OX2 receptors allow for a comprehensive blockade of orexin signaling. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute studies aimed at understanding the complex interplay between orexinergic pathways and the control of food intake. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the neurobiology of appetite and may inform the development of novel therapeutic strategies for eating disorders and obesity.

References

TCS 1102 in Neuroscience Research on Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 1102, a potent and selective dual orexin receptor antagonist (DORA), has emerged as a significant pharmacological tool in the investigation of the orexin (hypocretin) system's role in addiction. The orexin system, originating in the lateral hypothalamus, is a key regulator of arousal, motivation, and reward-seeking behaviors, making it a compelling target for the development of novel therapeutics for substance use disorders. This technical guide provides an in-depth overview of the core preclinical research involving this compound in the context of addiction, with a focus on its effects on nicotine and alcohol-related behaviors. The guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying neural pathways.

Mechanism of Action

This compound functions as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors. It exhibits high affinity for both receptor subtypes, with Ki values of 3 nM for OX1 and 0.2 nM for OX2.[1] By blocking the binding of the endogenous orexin peptides, orexin-A and orexin-B, this compound effectively attenuates orexinergic signaling. This action is critical in brain regions implicated in addiction, such as the ventral tegmental area (VTA) and the infralimbic cortex, where orexin signaling is known to modulate dopamine release and drug-seeking behaviors. The compound is noted for its brain penetrance and is a poor substrate for P-glycoprotein, which facilitates its central nervous system activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on addiction-related behaviors.

Table 1: Effects of this compound on Nicotine Self-Administration and Reinstatement in Rats

| Experimental Condition | Treatment | Dose (i.c.v.) | Outcome Measure | Result | Statistical Significance | Reference |

| Nicotine Self-Administration | This compound | 1, 3, 10 µg | Active Nosepokes | No significant effect | Not statistically significant | [3][4] |

| Nicotine Self-Administration | Vehicle | - | Active Nosepokes | Mean of 21.9 ± 2.5 | - | |

| Cue/Nicotine Compound Reinstatement (Short-term access) | This compound | 10, 30 µg | Active Nosepokes | No significant effect | p = 0.46 | |

| Cue/Nicotine Compound Reinstatement (Chronic access) | This compound | 30 µg | Active Nosepokes | Small, transient reduction in the first 15 minutes | p < 0.05 |

Table 2: Effects of this compound on Stress-Induced Reinstatement of Alcohol-Seeking in Rats

| Animal Model | Treatment | Dose and Route | Outcome Measure | Result | Statistical Significance | Reference |

| Alcohol-Dependent | This compound | 15 µ g/0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | Prevention of reinstatement | p < 0.05 vs. Vehicle | |

| Non-Dependent | This compound | 15 µ g/0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | No effect on reinstatement | Not statistically significant | |

| Alcohol-Dependent | Vehicle | 0.5 µl per side (intra-infralimbic cortex) | Active Lever Presses | Reinstatement of alcohol-seeking | p < 0.05 vs. Extinction |

Table 3: Effects of this compound on VTA Dopamine Neuron Firing Rate in a Rodent Model of Schizophrenia (MAM-treated rats)

| Animal Model | Treatment | Dose and Route | Outcome Measure | Result | Statistical Significance | Reference |

| MAM-treated | This compound | 10 mg/kg (i.p.) | VTA Dopamine Neuron Firing Rate | Decrease from 4.52 ± 0.23 Hz to 3.24 ± 0.31 Hz | p = 0.002 vs. MAM-vehicle | |

| Saline-treated | This compound | 10 mg/kg (i.p.) | VTA Dopamine Neuron Firing Rate | No significant effect | Not statistically significant | |

| MAM-treated | Vehicle | - | VTA Dopamine Neuron Firing Rate | 4.52 ± 0.23 Hz | - | |

| Saline-treated | Vehicle | - | VTA Dopamine Neuron Firing Rate | 3.97 ± 0.24 Hz | - |

Experimental Protocols

Stress-Induced Reinstatement of Alcohol-Seeking

This protocol is adapted from studies investigating the effect of this compound on alcohol relapse models.

1. Animals: Male and female Wistar rats are used.

2. Alcohol Self-Administration Training:

- Rats are trained to self-administer a 10% ethanol solution for 3 weeks in operant conditioning chambers.

- Responding on an "active" lever results in the delivery of the ethanol solution, while responding on an "inactive" lever has no consequence.

3. Induction of Alcohol Dependence:

- Following self-administration training, rats are made dependent on alcohol through chronic intermittent exposure to ethanol vapor.

4. Extinction Training:

- After the dependence phase, rats undergo extinction sessions for 10 days. During these sessions, responding on the active lever no longer results in ethanol delivery.

5. Surgical Implantation of Cannulae:

- Guide cannulae are surgically implanted bilaterally, targeting the infralimbic cortex.

6. Drug Administration:

- Prior to the reinstatement test, rats receive a microinfusion of either this compound (15 µg in 0.5 µl DMSO per side) or vehicle (DMSO) into the infralimbic cortex.

7. Stress-Induced Reinstatement Test:

- Rats are exposed to a stressor (e.g., intermittent footshock).

- Lever-pressing behavior is then recorded. An increase in responding on the active lever in the vehicle group is indicative of stress-induced reinstatement of alcohol-seeking.

Nicotine Self-Administration and Reinstatement

This protocol is based on research examining the impact of this compound on nicotine-related behaviors.

1. Animals: Male Sprague-Dawley rats are used.

2. Surgical Preparation:

- Rats are surgically implanted with intravenous catheters for nicotine self-administration and intracerebroventricular (i.c.v.) guide cannulae for drug delivery.

3. Nicotine Self-Administration:

- Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by nose-poking in an operant chamber. An active nose-poke triggers an infusion of nicotine, while an inactive nose-poke has no effect.

- Training continues until stable responding is achieved.

4. Drug Administration (Self-Administration Phase):

- The effects of different doses of this compound (e.g., 1, 3, 10 µg, i.c.v.) or vehicle are tested on nicotine self-administration behavior.

5. Extinction and Reinstatement:

- Following the self-administration phase, rats undergo extinction training where nose-pokes no longer deliver nicotine.

- Once responding is extinguished, reinstatement of nicotine-seeking is triggered by cues previously associated with nicotine and/or a priming injection of nicotine.

- The effect of this compound (e.g., 10, 30 µg, i.c.v.) on cue- and nicotine-induced reinstatement is then assessed.

Signaling Pathways and Visualizations

Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, can initiate several downstream signaling cascades. In the context of addiction, these pathways are thought to modulate neuronal excitability and synaptic plasticity in reward-related brain circuits. The antagonism of these receptors by this compound is hypothesized to dampen these pro-addictive signals.

One of the key downstream pathways implicated is the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. Orexin receptor activation can lead to the phosphorylation and activation of ERK, which in turn can influence gene expression through transcription factors like the cAMP Response Element-Binding protein (CREB). This can lead to long-term changes in synaptic strength that underlie addiction-related behaviors. Dual orexin receptor antagonists like this compound are thought to prevent the activation of this pathway.

Below are Graphviz diagrams illustrating the proposed signaling pathway and an experimental workflow.

Conclusion

This compound has proven to be a valuable research tool for elucidating the role of the orexin system in addiction. Preclinical evidence suggests that while its efficacy in attenuating nicotine-related behaviors may be limited, it shows significant promise in preventing stress-induced relapse to alcohol-seeking, particularly in a state of dependence. The ability of this compound to modulate the activity of key reward-related neural circuits, such as the VTA dopamine system, further underscores the therapeutic potential of targeting orexin receptors. Future research should continue to explore the differential effects of dual orexin receptor antagonism across various substances of abuse and the specific neural circuits and downstream signaling pathways involved. This will be crucial for the translation of these preclinical findings into effective clinical treatments for addiction.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The dual orexin receptor antagonist TCS1102 does not affect reinstatement of nicotine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - TCS1102 has no effect on nicotine self-administration. - Public Library of Science - Figshare [plos.figshare.com]

Studying Fear and Anxiety with TCS 1102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals